REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[O:9]([C:16]1[CH:17]=[C:18]([CH:20]=[CH:21][CH:22]=1)[NH2:19])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CCN(C(C)C)C(C)C>C(O)CCC>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:19][C:18]2[CH:20]=[CH:21][CH:22]=[C:16]([O:9][C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH:17]=2)[CH:7]=1
|
Name
|
|
Quantity
|
0.5 g
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Type
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reactant
|
Smiles
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ClC1=NC=NC(=C1)Cl
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Name
|
|
Quantity
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0.75 g
|
Type
|
reactant
|
Smiles
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O(C1=CC=CC=C1)C=1C=C(N)C=CC1
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Name
|
|
Quantity
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0.65 g
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
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|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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C(CCC)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in EtOAc (10 mL)
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Type
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WASH
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Details
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This solution was washed with water (5 mL) and brine (5 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
was dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
Concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
gave a residue that
|
Type
|
CUSTOM
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Details
|
was purified by column chromatography (SiO2, 60-120, hexane/ethylacetate, 8/2)
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Name
|
|
Type
|
product
|
Smiles
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ClC1=CC(=NC=N1)NC1=CC(=CC=C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |